(-)-Nicotine Mono Tartrate is a salt form of nicotine, a naturally occurring alkaloid primarily found in tobacco plants. This compound is utilized in various therapeutic applications, particularly in smoking cessation products. The mono tartrate form enhances the solubility and stability of nicotine, making it suitable for pharmaceutical formulations.
(-)-Nicotine is predominantly extracted from the leaves of Nicotiana tabacum, although it can also be found in smaller quantities in other plants within the nightshade family, such as tomatoes and eggplants. The mono tartrate salt is synthesized to improve the pharmacokinetic properties of nicotine, facilitating its use in medicinal applications.
(-)-Nicotine Mono Tartrate falls under the category of pyrrolidinylpyridines, a subclass of organic compounds characterized by a pyrrolidine ring linked to a pyridine ring. It is classified as a stimulant and cholinergic agonist, acting primarily on nicotinic acetylcholine receptors.
The synthesis of (-)-Nicotine Mono Tartrate typically involves the reaction of nicotine with tartaric acid. This process can be performed through a series of steps that include:
The synthesis requires careful control of pH and temperature to ensure optimal yield and purity. The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its structure and composition.
The molecular formula for (-)-Nicotine Mono Tartrate is with a molar mass of approximately 162.23 g/mol for nicotine alone, plus the weight contribution from tartaric acid.
(-)-Nicotine Mono Tartrate can participate in various chemical reactions, including:
The stability of (-)-Nicotine Mono Tartrate under different pH conditions is crucial for its application in drug formulations. Its degradation pathways must be well understood to ensure efficacy and safety in therapeutic use.
(-)-Nicotine acts primarily as an agonist at nicotinic acetylcholine receptors located in the central nervous system and peripheral nervous system. Upon binding to these receptors, it triggers:
Research shows that chronic exposure to nicotine can lead to receptor desensitization and upregulation, which are critical factors in developing dependence.
Relevant analyses demonstrate that (-)-Nicotine Mono Tartrate exhibits stability under standard storage conditions but may degrade under extreme temperatures or pH levels.
(-)-Nicotine Mono Tartrate serves several important roles in scientific research and medicine:
(-)-Nicotine Mono Tartrate functions as a potent agonist at nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels composed of five subunits arranged around a central pore. Upon binding, nicotine stabilizes the open conformation of the channel, facilitating cation influx (primarily Na⁺ and Ca²⁺) into neurons. This cation influx depolarizes the membrane and triggers downstream signaling cascades. Nicotine binding occurs at the interface of subunits, with the cationic moiety of nicotine forming a critical cation-π interaction with conserved aromatic residues (e.g., α4TrpB) on the principal subunit face, while the pyridine nitrogen engages in hydrogen bonding with complementary subunits [2] [8] [10].
Molecular dynamics simulations reveal a complex "flip-flop-fix" mechanism during the transition from low-affinity (LA, closed state) to high-affinity (HA, desensitized/open state) binding conformations at the orthosteric site. Initially, nicotine forms encounter complexes. During the transition to the stable HA state, the nicotine molecule undergoes a ~180° rotation ("flip"), followed by a downward displacement of the receptor's loop C ("flop"), which repositions key residues like αTyr190. Finally, a compact, hydrophobic pocket is stabilized ("fix") through additional hydrogen bonds, potentially involving a structural water molecule and backbone atoms on the complementary subunit (e.g., δLeu) [8] [10]. The net free energy change (ΔG) associated with this LA→HA transition drives the receptor's allosteric gating mechanism. This conformational change propagates through the extracellular domain, inducing rotational and twisting motions in the transmembrane helices, particularly M2, leading to channel opening [10].
Table 1: Key Binding Interactions of (-)-Nicotine at nAChRs
Interaction Type | Receptor Residues | Nicotine Moiety | Functional Role |
---|---|---|---|
Cation-π Interaction | α4TrpB (Principal face) | Pyridinium N⁺ | Primary anchoring point |
Hydrogen Bonding | Complementary subunit backbone NH (e.g., β2Leu/δLeu) | Pyridine Nitrogen | Stabilizes binding, subtype-dependent strength |
Van der Waals/Hydrophobic | Loop C residues (e.g., αTyr190) | Methylpyrrolidine ring | Contributes to binding energy and specificity |
The binding dynamics and functional consequences of (-)-Nicotine Mono Tartrate activation vary significantly across nAChR subtypes, primarily due to differences in subunit composition forming the ligand-binding site.
Table 2: Subtype-Specific Binding Dynamics of (-)-Nicotine Mono Tartrate
nAChR Subtype | Affinity (EC₅₀) | Key Binding Determinants | Primary Functional Roles |
---|---|---|---|
α4β2* | High (0.5 - 1 μM) | Strong H-bond to β2Leu backbone NH; Principal face α4TrpB | Reward, dependence, cognition, EEG arousal |
α7 | Low (10 - 100 μM) | Water-mediated H-bond network; Principal face α7Trp | Cognition, sensory gating, LTP modulation, neuroprotection |
α3β4* | Intermediate | H-bond to β4Leu backbone NH (weaker than β2) | Autonomic ganglia function, aversion pathways |
Muscle (α1₂β1γδ) | Very Low (>50 μM) | Weak H-bond to δLeu/γVal backbone NH | Neuromuscular transmission (minor effect at smoking doses) |
The interaction of (-)-Nicotine Mono Tartrate with nAChRs, particularly α4β2* and α6β2* subtypes expressed on dopaminergic neurons and afferent terminals, potently modulates the mesocorticolimbic dopamine (DA) pathway, the primary neural substrate underlying reinforcement and addiction.
Table 3: Dopaminergic Effects of (-)-Nicotine Mono Tartrate
Site of Action | Receptor Subtypes | Acute Effect | Chronic Effect | Behavioral Consequence |
---|---|---|---|---|
VTA DA Neuron Soma | α4β2, α5α4β2, α6β2* | Depolarization, ↑ Tonic Firing, ↑ Burst Firing | ↑ Basal Tonic Firing, Enhanced Burst Responsiveness | Direct Reinforcement, Reward Signaling |
Glutamate Terminals (PFC→VTA) | α7 | ↑ Glutamate Release | Potentiation of Excitatory Inputs | Enhanced DA Neuron Excitation |
GABA Terminals/Interneurons (VTA) | Mixed (α4β2*, α7) | Variable (Excitation/Inhibition) | ↓ Inhibitory Tone (Net Disinhibition) | Reduced DA Neuron Inhibition |
DA Terminals (NAc, DLS) | α6β2*, α4α6β2β3 | ↑ DA Release (Frequency-dependent) | Presynaptic Filtering favoring Phasic DA | Cue Salience, Habit Formation |
Overall Pathway Tuning | Phasic DA Surge (Reward) | ↑ Tonic DA, Bias to Exploitation | Reinforcement, Addiction, Reduced Exploration |
The pharmacological profile of nicotine, including its receptor binding kinetics, efficacy, and functional outcomes, is influenced by its chemical form—whether as the free base or a salt like the mono tartrate.
Table 4: Comparison of Nicotine Forms at the Receptor and Circuit Level
Property | (-)-Nicotine Freebase | (-)-Nicotine Mono Tartrate | Functional Implication |
---|---|---|---|
Lipophilicity at pH 7.4 | High | Lower (Ionized form predominates) | Slower BBB penetration for tartrate |
Volatility | High | Very Low | Tartrate suitable for stable solutions |
Intrinsic nAChR Affinity/Efficacy | Identical to Nicotine Moiety | Identical to Nicotine Moiety | Core receptor interaction unchanged |
Binding Kinetics (kon/koff) | Governed by Nicotine Structure | Governed by Nicotine Structure | Similar activation/desensitization rates at equimolar conc. |
Primary Influence of Tartrate | N/A | Physicochemical (Solubility, pKa profile, PK) | Modulates delivery and PK profile, not core PD |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3